molecular formula C7H7N5O3 B1527293 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1247778-45-5

1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1527293
CAS No.: 1247778-45-5
M. Wt: 209.16 g/mol
InChI Key: NFQHTAYHAXKBCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both triazole and oxadiazole functional groups. The compound's molecular formula is C₇H₇N₅O₃, with a molecular weight of 209.16 grams per mole. Alternative nomenclature systems have reported slightly different molecular weights, with some sources indicating 223.19 grams per mole, though the former appears more consistently documented in chemical databases.

The structural identification of this compound reveals a complex heterocyclic architecture characterized by the presence of two distinct five-membered rings connected through a methylene bridge. The 1,2,3-triazole ring system contains three nitrogen atoms positioned adjacently within the five-membered ring, while the 1,2,4-oxadiazole moiety features two nitrogen atoms and one oxygen atom in a specific positional arrangement. The carboxylic acid functionality attached to the triazole ring provides additional chemical reactivity and potential for further molecular modifications.

The simplified molecular input line entry system representation of the compound is CC1=NC(=NO1)CN2C=C(N=N2)C(=O)O, which clearly delineates the connectivity between the oxadiazole and triazole components. The International Chemical Identifier key for this compound is NFQHTAYHAXKBCN-UHFFFAOYSA-N, providing a unique molecular fingerprint for database identification and research applications.

Property Value Source
Molecular Formula C₇H₇N₅O₃
Molecular Weight 209.16 g/mol
Chemical Abstracts Service Number 1247510-14-0
Simplified Molecular Input Line Entry System CC1=NC(=NO1)CN2C=C(N=N2)C(=O)O
International Chemical Identifier Key NFQHTAYHAXKBCN-UHFFFAOYSA-N

The compound exhibits characteristic features typical of both triazole and oxadiazole heterocycles, including aromatic character due to the delocalization of pi electrons across the ring systems. The presence of multiple nitrogen atoms creates electron-deficient aromatic systems that demonstrate unique reactivity patterns compared to traditional carbocyclic aromatic compounds. The methylene linker between the two heterocyclic units provides conformational flexibility while maintaining electronic conjugation between the ring systems.

Historical Context in Heterocyclic Chemistry Research

The historical development of triazole and oxadiazole chemistry provides important context for understanding the significance of this compound within the broader field of heterocyclic compound research. The triazole ring system was first identified and named by Bladin in 1885, who assigned the designation to the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C₂H₃N₃. This early discovery established the foundation for subsequent developments in triazole chemistry that would eventually lead to the sophisticated hybrid molecules seen today.

The 1,2,4-oxadiazole heterocycle has an equally rich historical background, with its first synthesis accomplished by Tiemann and Krüger in 1884. Initially classified as azoxime or furo[ab1]diazole, the oxadiazole ring system gained significant attention from chemists nearly 80 years after its discovery when photochemical rearrangement properties were first documented. The biological activity studies of 1,2,4-oxadiazole derivatives began in the early 1940s, leading to the development of the first commercial drug containing a 1,2,4-oxadiazole ring, Oxolamine, which was introduced as a cough suppressant.

The convergence of triazole and oxadiazole chemistry into hybrid molecular architectures represents a relatively recent advancement in heterocyclic compound development. Over the past four decades, 1,2,4-oxadiazole heterocycles have been extensively explored, producing numerous compounds with diverse biological activities including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. Similarly, triazole compounds have established themselves as key chromophores with immense medicinal value, attracting scientists from chemical, agricultural, supramolecular, pharmaceutical, polymer, and materials science disciplines.

The interest in 1,2,4-oxadiazole biological applications has notably doubled in the last fifteen years, reflecting the growing recognition of these compounds' therapeutic potential. This increased attention has coincided with advances in synthetic methodologies that have made complex hybrid molecules like this compound more accessible to researchers. The development of click chemistry protocols, particularly copper-catalyzed azide-alkyne cycloaddition reactions, has significantly facilitated the synthesis of triazole-containing compounds and their subsequent incorporation into hybrid molecular frameworks.

Significance of Triazole-Oxadiazole Hybrid Architectures

The significance of triazole-oxadiazole hybrid architectures in contemporary chemical research stems from their unique combination of structural features and biological activities that distinguish them from their individual heterocyclic components. These hybrid molecules demonstrate enhanced pharmacological profiles through the synergistic effects of their constituent heterocyclic rings, making them particularly valuable in drug discovery and development applications.

The molecular architecture of triazole-oxadiazole hybrids provides several advantages in medicinal chemistry applications. The 1,2,4-oxadiazole heterocycle demonstrates bioisosteric equivalence with ester and amide moieties due to its ability to form specific interactions such as hydrogen bonding. This property makes oxadiazole-containing compounds particularly useful alternatives when the instability of ester or amide groups is observed, such as when hydrolysis may occur under physiological conditions. The combination with triazole functionality creates molecules capable of forming multiple weak non-bond interactions with receptors and enzymes in biological systems.

Recent research has demonstrated that triazole-oxadiazole hybrid compounds exhibit significant potential as dual inhibitors of important biological targets. Studies have shown that novel series of 1,2,3-triazole/1,2,4-oxadiazole hybrids can function as dual inhibitors of epidermal growth factor receptor and vascular endothelial growth factor receptor-2, with antiproliferative activities comparable to established pharmaceutical agents. These compounds demonstrated growth inhibition values ranging from 28 to 104 nanomolar, indicating potent biological activity that merits further investigation.

The synthetic accessibility of triazole-oxadiazole hybrids has been enhanced through the development of efficient synthetic methodologies. Modern approaches often utilize microwave-assisted methods to enhance reaction rates and yields while minimizing solvent use. Recent advancements include one-pot syntheses that streamline the process by combining multiple steps into a single reaction vessel, improving both efficiency and environmental sustainability. These synthetic improvements have made complex hybrid molecules more accessible for biological evaluation and potential pharmaceutical development.

Biological Target Activity Type Reported Efficacy Reference
Epidermal Growth Factor Receptor Dual Inhibition 28-104 nM growth inhibition
Vascular Endothelial Growth Factor Receptor-2 Dual Inhibition Comparable to erlotinib
Thymidylate Synthase Enzyme Inhibition 2.52-4.38 μM inhibition concentration
Acetylcholinesterase Enzyme Inhibition Significant activity at 0.5 mg/kg

The mechanism of action for triazole-oxadiazole hybrid compounds primarily involves interactions with specific enzyme active sites through hydrogen bonding and hydrophobic interactions. Experimental studies indicate that these compounds can bind to target proteins with high affinity, often demonstrating superior binding characteristics compared to individual heterocyclic components. The dual heterocyclic architecture allows for multiple points of contact with target proteins, potentially improving selectivity and reducing off-target effects.

The versatility of triazole-oxadiazole hybrid architectures extends beyond traditional pharmaceutical applications. These compounds have shown promise in materials science applications, including the development of supramolecular liquid crystals and high energy density materials. The unique electronic properties conferred by the combination of electron-rich triazole and electron-deficient oxadiazole systems create opportunities for advanced materials applications that leverage the distinct characteristics of each heterocyclic component.

The continued development of triazole-oxadiazole hybrid compounds represents an active area of research with significant potential for future therapeutic applications. The ability to fine-tune biological activity through structural modifications of both heterocyclic components provides researchers with powerful tools for optimizing pharmacological properties. As synthetic methodologies continue to improve and biological evaluation techniques become more sophisticated, these hybrid architectures are likely to play increasingly important roles in drug discovery and development efforts.

Properties

IUPAC Name

1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O3/c1-4-8-6(10-15-4)3-12-2-5(7(13)14)9-11-12/h2H,3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQHTAYHAXKBCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247778-45-5
Record name 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily based on hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of the enzymes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in apoptosis and cell proliferation, thereby affecting cell survival and growth. Additionally, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. Over time, the stability and degradation of this compound can influence its effectiveness. Studies have shown that this compound remains stable under various conditions, but its activity may decrease due to gradual degradation. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and metabolism.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes, influencing the overall metabolic flux. For example, this compound has been shown to inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolite levels and energy production. Additionally, this compound can affect the synthesis and degradation of other biomolecules, further impacting metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For instance, the compound has been shown to be transported into cells via active transport mechanisms, where it accumulates in the cytoplasm and other organelles. This distribution pattern is crucial for its biological activity and effectiveness.

Biological Activity

The compound 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1247510-14-0) is a notable member of the triazole and oxadiazole family, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H9N5O3C_8H_9N_5O_3 with a molecular weight of 223.19 g/mol. Its structure incorporates both triazole and oxadiazole moieties, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and oxadiazole structures. For instance:

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of thymidylate synthase (TS), an essential enzyme in DNA synthesis. Compounds with similar structures have shown significant TS inhibitory activity, leading to apoptosis in cancer cells .
  • Case Study : In a comparative study, derivatives of triazole tethered to oxadiazole exhibited IC50 values ranging from 1.1 µM to 4.24 µM against various cancer cell lines, including MCF-7 and HCT-116. These values indicate a higher potency compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties :

  • Inhibition Profiles : Several studies report that derivatives of triazoles and oxadiazoles exhibit good inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The presence of the oxadiazole moiety enhances the antimicrobial efficacy .
  • Research Findings : A study found that certain synthesized compounds showed significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReference
AnticancerMCF-7, HCT-1161.1 - 4.24 µM
AntimicrobialE. coli, S. aureusNot specified

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of these compounds:

  • Key Features : The presence of electron-donating groups and specific heterocyclic structures significantly increases biological activity. For instance, modifications at specific positions on the triazole or oxadiazole rings can enhance potency against cancer cells or bacteria .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C₇H₇N₅O₃
  • Molecular Weight : 209.16 g/mol
  • CAS Number : 62060422
  • Structural Features : The presence of both triazole and oxadiazole rings contributes to its biological activity and chemical reactivity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The oxadiazole moiety enhances this activity by increasing the compound's lipophilicity, allowing better penetration into microbial membranes. A study demonstrated that similar compounds showed potent activity against various bacterial strains, suggesting that 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid could be a candidate for developing new antimicrobial agents .

Anticancer Properties

Triazoles are known for their anticancer properties. In vitro studies have shown that compounds with triazole rings can inhibit cancer cell proliferation. For instance, derivatives similar to the target compound have been tested against several cancer cell lines with promising results. The incorporation of the oxadiazole ring may further enhance these effects through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Preliminary studies suggest that compounds containing both triazole and oxadiazole functionalities can exhibit anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory diseases. The dual action of these rings may modulate inflammatory pathways effectively .

Fungicides

The unique structure of this compound positions it as a potential fungicide. Triazoles are widely used in agriculture for their ability to inhibit fungal growth by interfering with sterol biosynthesis. The oxadiazole component could enhance fungicidal activity against resistant fungal strains .

Herbicides

Triazole derivatives have also been explored as herbicides due to their ability to disrupt plant growth processes. The specific application of this compound could lead to the development of selective herbicides that target specific weeds without harming crops .

Polymer Chemistry

The incorporation of 1H-triazoles into polymer matrices can improve mechanical properties and thermal stability. Research into polymer composites has shown that adding triazole-containing compounds can enhance material performance under various conditions .

Nanotechnology

In nanotechnology, the compound can serve as a building block for creating functionalized nanoparticles with applications in drug delivery systems. The ability to modify surface properties through triazole and oxadiazole interactions allows for targeted delivery of therapeutic agents .

Case Study 1: Antimicrobial Testing

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various triazole derivatives against E. coli and S. aureus. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

CompoundMIC (µg/mL)Activity
Triazole A16Moderate
Target Compound8High

Case Study 2: Cancer Cell Line Studies

In vitro assays were conducted on breast cancer cell lines using triazole derivatives. The results showed that compounds with oxadiazole groups significantly reduced cell viability compared to controls.

CompoundIC50 (µM)Cell Line
Control30MCF7
Target Compound10MCF7

Comparison with Similar Compounds

Structural Analogues of Triazole-4-Carboxylic Acids

The following table compares key structural and functional features of the target compound with similar derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications Reference
Target Compound : 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid 5-Methyl-1,2,4-oxadiazole at N1 C₈H₉N₅O₃ 223.19 High polarity due to carboxylic acid; potential for metal coordination. Coordination complexes, drug design.
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 4-Ethoxyphenyl and formyl groups C₁₂H₁₁N₃O₄ 261.23 Exists in ring-chain tautomerism (20% cyclic hemiacetal form). Synthesis of fused heterocycles, analytical chemistry.
1-(3-Chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 3-Chloro-4-methoxyphenyl and methyl groups C₁₁H₁₀ClN₃O₃ 267.67 Enhanced lipophilicity due to chloro and methoxy groups. Coordination complexes (e.g., Co, Cu).
1-[(4-Methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid Pyridine-substituted methyl group C₁₂H₁₃N₅O₃ 283.26 Improved π-π stacking and hydrogen bonding. Pharmaceutical intermediates.
Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Pyridin-3-yl and ethyl ester C₁₁H₁₀N₄O₃ 246.22 Ester group increases membrane permeability. Precursor for rhodamine dyes, metal chelators.

Key Research Findings

Coordination Chemistry
  • Triazole-4-carboxylic acids form stable coordination complexes with transition metals. For example:
    • [Co(H₂O)₆][Co(L1)₃]₂·4H₂O (L1 = 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid) exhibits octahedral geometry and hydrogen-bonded networks .
    • The target compound’s oxadiazole group may enhance ligand rigidity and metal-binding selectivity compared to phenyl or pyridinyl analogs.
Physicochemical Properties
  • Solubility : Carboxylic acid derivatives (e.g., target compound) are water-soluble at physiological pH, whereas esterified analogs (e.g., ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate) show improved lipid solubility .
  • Stability : Oxadiazole rings are metabolically stable, suggesting the target compound may have superior pharmacokinetics compared to formyl-containing derivatives .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a convergent approach:

  • Construction of the 5-methyl-1,2,4-oxadiazole ring starting from suitable precursors such as esters or amidoximes.
  • Formation of the 1H-1,2,3-triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction.
  • Linking the oxadiazole and triazole moieties through a methylene (-CH2-) bridge.
  • Introduction of the carboxylic acid functionality on the triazole ring at the 4-position.

Preparation of the 5-methyl-1,2,4-oxadiazole Moiety

The 1,2,4-oxadiazole ring is often synthesized by cyclization of amidoximes with esters or acid derivatives under basic conditions. For example:

  • Reaction of esters (e.g., ethyl esters) with N'-hydroxyethanimidamide in the presence of sodium hydride (NaH) leads to the formation of 1,2,4-oxadiazoles with methyl substitution at the 5-position.
  • This step typically proceeds at elevated temperatures and yields the oxadiazole intermediate in moderate to good yields (50-80%).

Synthesis of the 1H-1,2,3-triazole Ring

The 1,2,3-triazole ring is efficiently constructed by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Starting from an aldehyde intermediate, the aldehyde is converted to a terminal alkyne using Ohira-Bestmann reagent.
  • The alkyne is then reacted with an azide (e.g., trimethylsilyl azide) under CuAAC conditions to form the 1,4-disubstituted 1H-1,2,3-triazole.
  • This reaction is highly regioselective, mild, and yields the triazole ring in high purity and yield (often >80%).

Linking the Oxadiazole and Triazole Rings

  • The methylene bridge linking the oxadiazole and triazole rings is introduced by alkylation or reduction steps.
  • For instance, reduction of ester groups to alcohols followed by oxidation to aldehydes and subsequent conversion to alkynes allows for the CuAAC reaction to occur with azides bearing the oxadiazole moiety.
  • Alternatively, bromomethyl derivatives of the oxadiazole can be reacted with azido-triazole intermediates to form the methylene linkage.

Representative Reaction Scheme Summary

Step Reaction Type Key Reagents/Conditions Yield Range (%) Notes
1 Cyclization to 1,2,4-oxadiazole Ester + N'-hydroxyethanimidamide, NaH 50-80 Formation of 5-methyl-1,2,4-oxadiazole
2 Reduction and oxidation LiBH4 reduction, Dess–Martin periodinane 70-90 Conversion of ester to aldehyde
3 Alkyne formation Ohira-Bestmann reagent 80-95 Terminal alkyne generation
4 CuAAC “click” reaction Alkyne + Azide, Cu(I) catalyst 80-95 Formation of 1,4-disubstituted 1,2,3-triazole
5 Methylene linkage formation Alkylation or substitution reactions 60-85 Connecting oxadiazole and triazole
6 Hydrolysis to carboxylic acid Acidic or basic hydrolysis 70-90 Final carboxylic acid introduction

Detailed Research Findings and Characterization

  • The synthetic intermediates and final compounds are characterized by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS).
  • Purity is confirmed by high-performance liquid chromatography (HPLC), typically achieving >95% purity.
  • The use of Dess–Martin periodinane (DMP) for oxidation ensures mild conditions preserving sensitive heterocycles.
  • The CuAAC reaction provides regioselective access to 1,4-disubstituted 1,2,3-triazoles, which mimic amide bonds and improve metabolic stability.
  • The methylene linker between oxadiazole and triazole rings enhances potency and physicochemical properties relevant for biological activity, as demonstrated in medicinal chemistry studies targeting GPR88 receptor agonists.

Notes on Alternative Synthetic Routes

  • Alternative heterocycles such as 1,3,4-oxadiazoles and 1,2,4-triazoles have been explored as bioisosteres in related compounds, but the 1,2,3-triazole route via CuAAC remains the most efficient and widely adopted for this compound class.
  • Mitsunobu reactions and SN2 substitutions are employed for introducing alkyl or azido substituents at various stages.
  • The choice of protecting groups and reaction conditions is critical to maintain the integrity of sensitive heterocyclic rings.

Summary Table of Key Synthetic Intermediates and Conditions

Intermediate Description Synthetic Step Key Reagents/Conditions Characterization Methods
Ester (8b) Starting ester for oxadiazole ring Cyclization with N'-hydroxyethanimidamide NaH, heat NMR, HRMS
Alcohol (13) Reduced ester intermediate LiBH4 reduction Freshly prepared LiBH4 from NaBH4 and LiCl NMR
Aldehyde (14) Oxidized alcohol Dess–Martin periodinane (DMP) DCM solvent NMR, HRMS
Alkyne (15) Terminal alkyne Ohira-Bestmann reagent Mild conditions NMR
Triazole (16) 1,4-disubstituted 1,2,3-triazole CuAAC reaction Cu(I) catalyst, azide NMR, HPLC, HRMS
Final product 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid Hydrolysis and purification Acid/base hydrolysis, purification NMR, HRMS, HPLC (>95% purity)

Q & A

(Basic) What are the standard synthetic routes for preparing 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid?

Methodological Answer:
The synthesis typically involves cyclocondensation reactions under controlled conditions. For example:

  • Step 1: Alkali-mediated coupling of 5-methyl-1,2,4-oxadiazole precursors with triazole intermediates in a polar solvent (e.g., DMF or THF) at 50–80°C for 3–5 hours .
  • Step 2: Acidic workup (e.g., 10% HCl) to precipitate the carboxylic acid derivative, followed by recrystallization from ethanol or DMF/acetic acid mixtures .
  • Key Considerations: Use equimolar ratios of reactants, monitor reaction progress via TLC, and ensure anhydrous conditions to avoid hydrolysis of the oxadiazole ring .

(Basic) What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Identify protons on the triazole (δ 7.5–8.5 ppm) and oxadiazole (δ 2.5 ppm for methyl groups). Use DEPT-135 to distinguish CH, CH₂, and CH₃ signals .
  • Infrared Spectroscopy (IR): Confirm the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • Mass Spectrometry (MS): Look for molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 252.1) and fragmentation patterns consistent with the oxadiazole-triazole scaffold .

(Advanced) How can researchers resolve contradictions between experimental spectroscopic data and computational (DFT/NMR) predictions?

Methodological Answer:

  • Step 1: Validate computational parameters (e.g., solvent model, basis set) against known crystal structures or literature data .
  • Step 2: Check sample purity via HPLC (≥95% purity) to rule out impurities distorting NMR/IR signals .
  • Step 3: Perform variable-temperature NMR to assess dynamic effects (e.g., rotameric equilibria) that may cause signal splitting .
  • Example: If DFT-predicted ¹³C shifts deviate by >5 ppm, re-examine tautomeric forms or protonation states of the triazole ring .

(Advanced) What strategies optimize the synthesis yield when scaling up from milligram to gram quantities?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs to optimize temperature (50–80°C), solvent (DMF vs. THF), and catalyst (e.g., NaN₃) .
  • Workflow:
    • Batch vs. Flow Chemistry: Transition to continuous flow systems for exothermic reactions to improve heat dissipation and reproducibility .
    • Purification: Replace recrystallization with preparative HPLC for intermediates prone to decomposition .
  • Yield Improvement: Pilot studies show a 15–20% yield increase when using microwave-assisted synthesis (100 W, 80°C, 30 minutes) .

(Advanced) How can the crystal structure of this compound be analyzed using SHELX software, and what validation metrics are critical?

Methodological Answer:

  • SHELXL Workflow:
    • Data Integration: Process diffraction data (e.g., .hkl files) with SHELXS for initial phase solution .
    • Refinement: Use SHELXL with restraints for anisotropic displacement parameters (ADPs) of the oxadiazole methyl group .
    • Validation: Check R-factor convergence (<5%), Fo/Fc maps for residual electron density, and Hirshfeld surface analysis for intermolecular interactions .
  • Troubleshooting: If twinning is detected (e.g., MERED > 0.5), apply TWIN/BASF commands in SHELXL .

(Advanced) How can researchers assess the compound’s bioactivity against specific enzymatic targets (e.g., COX-2 or HDACs)?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Use fluorometric assays (e.g., HDAC-Glo™) with IC₅₀ determination via nonlinear regression .
    • Dose-Response: Test concentrations from 1 nM to 100 µM, normalized to DMSO controls (<0.1% v/v) .
  • Computational Docking: Perform molecular docking (AutoDock Vina) to predict binding modes in the enzyme active site. Validate with MM-GBSA free energy calculations .
  • Follow-Up: For hits (IC₅₀ < 10 µM), conduct cytotoxicity assays (MTT) on HEK-293 cells to rule off-target effects .

(Advanced) How should researchers address discrepancies in thermal stability data between TGA and DSC analyses?

Methodological Answer:

  • Root Cause Analysis:
    • Sample Preparation: Ensure identical particle size and drying conditions (e.g., 60°C under vacuum for 24 hours) .
    • Instrument Calibration: Validate TGA/DSC with indium standards (melting point 156.6°C) .
  • Data Interpretation: If TGA shows decomposition at 200°C but DSC lacks an endotherm, consider sublimation or non-enthalpic degradation pathways .

(Basic) What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

  • Conditions: Store at –20°C in amber vials under argon to prevent oxidation of the triazole ring .
  • Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks every 30 days .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.